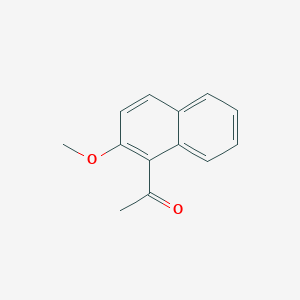

1-Acetyl-2-methoxynaphthalene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-methoxynaphthalen-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9(14)13-11-6-4-3-5-10(11)7-8-12(13)15-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBBDKXOGOJOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC2=CC=CC=C21)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70972169 | |

| Record name | 1-(2-Methoxynaphthalen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5672-94-6 | |

| Record name | Ethanone, 1-(2-methoxy-1-naphthalenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005672946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methoxynaphthalen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Methoxy-1'-acetonaphthone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Acetyl-2-methoxynaphthalene

Foreword for the Modern Researcher

In the landscape of pharmaceutical and synthetic chemistry, the meticulous characterization of chemical entities is paramount. This guide is dedicated to 1-acetyl-2-methoxynaphthalene (CAS No. 5672-94-6), an aromatic ketone of significant interest. While its isomer, 2-acetyl-6-methoxynaphthalene, is a well-documented precursor to the non-steroidal anti-inflammatory drug Naproxen, this compound represents the kinetically favored product in the Friedel-Crafts acylation of 2-methoxynaphthalene.[1][2] Understanding the physical properties of this kinetic isomer is crucial for researchers aiming to control reaction pathways, develop purification strategies, and explore its potential as a synthetic intermediate.

This document moves beyond a simple data sheet. It provides a structured exploration of the known physical characteristics of this compound, addresses the conspicuous absence of certain experimental data in public literature, and furnishes detailed, field-proven protocols for the empirical determination of these properties. The causality behind experimental choices is explained, empowering the researcher not just to follow steps, but to understand the underlying chemical principles.

Section 1: Chemical Identity and Known Physical Characteristics

This compound is an organic compound that presents as a solid at room temperature. Its core structure consists of a naphthalene ring substituted with an acetyl group at the 1-position and a methoxy group at the 2-position.

Core Identification

A clear and unambiguous identification is the foundation of all further study. The fundamental identifiers for this compound are summarized in Table 1.

| Property | Value | Source |

| IUPAC Name | 1-(2-methoxynaphthalen-1-yl)ethanone | [][4] |

| CAS Number | 5672-94-6 | [][4] |

| Molecular Formula | C₁₃H₁₂O₂ | [][4] |

| Molecular Weight | 200.23 g/mol | [][4] |

| Canonical SMILES | CC(=O)C1=C(C=CC2=CC=CC=C21)OC | [] |

| InChI Key | WFBBDKXOGOJOKY-UHFFFAOYSA-N | [] |

Solubility Profile

The solubility of a compound is a critical physical property that dictates its handling, reactivity in various media, and purification methods.

-

Organic Solvents : this compound exhibits good solubility in chlorinated organic solvents. Dichloromethane is noted as a particularly effective solvent, a property attributable to favorable dipole-dipole interactions.[5]

-

Water Solubility : The compound demonstrates limited solubility in water. This is consistent with its chemical structure, which is dominated by the large, nonpolar naphthalene ring system.

-

Lipophilicity (LogP) : The calculated octanol-water partition coefficient (XLogP3-AA) is 2.8.[4] This value indicates a moderate degree of lipophilicity, confirming its preference for nonpolar environments over aqueous media.

Thermal Stability and Isomerization

A crucial physical property of this compound is its thermal behavior, particularly in relation to its isomers.

-

Ambient Stability : Under standard ambient conditions (approximately 25°C to 100°C), the compound demonstrates excellent thermal stability with no significant decomposition observed.[5]

-

Thermally Induced Isomerization : At elevated temperatures, specifically in the range of 100°C to 140°C, this compound can undergo isomerization to the thermodynamically more stable 6-acetyl-2-methoxynaphthalene.[5] This rearrangement is a key consideration in its synthesis and purification, as high temperatures can lead to the formation of this isomeric impurity.

Section 2: Synthesis Context and Its Influence on Physical Properties

The physical properties of a compound are intrinsically linked to its synthesis and purification. This compound is primarily synthesized via the Friedel-Crafts acylation of 2-methoxynaphthalene. The regioselectivity of this reaction is highly sensitive to the reaction conditions, which provides a clear example of kinetic versus thermodynamic control.

-

Kinetic Product : The formation of this compound is favored under conditions of kinetic control. This typically involves lower reaction temperatures and the use of a nonpolar solvent like carbon disulfide.[1][2] These conditions favor the faster reaction at the electronically rich C1 position.

-

Thermodynamic Product : In contrast, using a more polar solvent like nitrobenzene and higher temperatures allows for the reversible acylation and isomerization to the more stable 2-acetyl-6-methoxynaphthalene isomer.[1][2]

This synthetic dichotomy underscores why a pure sample of this compound can be challenging to obtain and why its physical properties are less extensively documented than its thermodynamic counterpart. Any thermal stress during purification (e.g., distillation at too high a temperature) could lead to the formation of the 6-acetyl isomer, thus altering the physical properties of the sample.

Section 3: Undetermined Physical Constants and Predictive Analysis

A thorough review of scientific literature and chemical databases reveals a notable lack of experimentally determined physical constants for this compound. Properties such as melting point, boiling point, and density are frequently reported for its isomer (CAS 3900-45-6) but are not definitively documented for the 1-acetyl isomer (CAS 5672-94-6).

This absence of data necessitates a predictive and comparative approach for the benefit of the researcher.

-

Melting and Boiling Point : As a substituted aromatic ketone, this compound is expected to have a relatively high melting and boiling point due to its molecular weight and polar carbonyl group.[6] However, without experimental data, any stated value would be speculative. It is anticipated that its melting point would be distinct from that of the 2-acetyl-6-methoxy isomer (reported as 107-109 °C).

-

Density : The density is expected to be greater than that of water, typical for a polycyclic aromatic compound of its molecular weight.

The lack of this fundamental data presents an opportunity for researchers to contribute to the chemical literature by performing and publishing these measurements on a well-characterized, pure sample.

Section 4: Spectroscopic Properties - An Interpretive Guide

While published spectra for this compound are not readily accessible, we can predict the expected features based on its molecular structure. This serves as a guide for a researcher who has synthesized this compound and is seeking to confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to be complex in the aromatic region.

-

Aromatic Protons : The six protons on the naphthalene ring will appear as a series of multiplets, likely between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns will be influenced by the positions of the electron-donating methoxy group and the electron-withdrawing acetyl group.

-

Methoxy Protons (-OCH₃) : A sharp singlet corresponding to the three protons of the methoxy group is expected, likely in the range of 3.9-4.1 ppm.

-

Acetyl Protons (-COCH₃) : A sharp singlet for the three protons of the acetyl group should appear further downfield than a typical methyl group due to the deshielding effect of the adjacent carbonyl, likely in the range of 2.6-2.8 ppm.

-

-

¹³C NMR : The carbon NMR spectrum will provide information on the carbon framework.

-

Carbonyl Carbon (C=O) : A characteristic peak for the ketone carbonyl carbon is expected in the downfield region of the spectrum, typically between 195 and 205 ppm.

-

Aromatic Carbons : At least ten distinct signals are expected for the carbons of the naphthalene ring, with their chemical shifts influenced by the attached substituents. The carbon bearing the methoxy group (C2) will be shifted downfield, while the carbon bearing the acetyl group (C1) will also be significantly shifted.

-

Methoxy and Acetyl Carbons : The methoxy carbon (-OCH₃) should appear around 55-60 ppm, and the acetyl methyl carbon (-COCH₃) is expected around 25-30 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

-

C=O Stretch : A strong, sharp absorption band characteristic of a conjugated ketone carbonyl stretch is expected in the region of 1670-1690 cm⁻¹. This is one of the most diagnostic peaks.

-

C-H Stretches : Aromatic C-H stretching vibrations will appear as a group of peaks just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹). Aliphatic C-H stretching from the acetyl and methoxy groups will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C=C Stretches : Aromatic ring C=C stretching vibrations will produce several medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch : The C-O stretching of the aryl ether (methoxy group) will likely result in a strong band in the 1200-1275 cm⁻¹ region.

UV-Visible Spectroscopy

The extended conjugated π-system of the naphthalene ring will lead to strong absorption in the UV region. The presence of the acetyl and methoxy groups will modify the absorption maxima (λ_max) compared to unsubstituted naphthalene. Multiple absorption bands are expected, corresponding to π→π* transitions. The exact λ_max values would need to be determined experimentally but are anticipated to be above 250 nm.

Section 5: Experimental Protocols for Physical Property Determination

This section provides standardized, self-validating protocols for the experimental determination of the key physical properties of this compound.

Melting Point Determination

Causality : The melting point is a robust indicator of purity. A pure crystalline solid will have a sharp melting point range (typically <1°C), whereas impurities will cause a depression and broadening of the melting range. This protocol is designed to achieve an accurate and reproducible measurement.

Step-by-Step Methodology :

-

Sample Preparation : Ensure the sample of this compound has been purified (e.g., by recrystallization) and is thoroughly dry.

-

Loading : Finely crush a small amount of the solid on a watch glass. Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.[7]

-

Apparatus Setup : Place the loaded capillary tube into the sample holder of a calibrated melting point apparatus.[8]

-

Heating : If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the range. For an accurate measurement, heat rapidly to about 15-20°C below the estimated melting point.

-

Data Acquisition : Decrease the heating rate to 1-2°C per minute. Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting).[8]

-

Reporting : Report the melting point as a range from the onset to the completion temperature. For a pure compound, this range should be narrow.

Spectroscopic Analysis Protocols

Causality : Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and identifying functional groups. Proper sample preparation is critical to obtaining high-quality, interpretable spectra.

5.2.1. NMR Spectroscopy

-

Sample Preparation : Accurately weigh 5-10 mg of the purified compound. Dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube.[]

-

Instrument Setup : Insert the sample into the NMR spectrometer.

-

¹H NMR Acquisition : Acquire a standard proton spectrum. Ensure an appropriate spectral width (e.g., -2 to 12 ppm) and a sufficient number of scans (typically 8 or 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C. A spectral width of 0 to 220 ppm is standard.

-

Data Processing : Process the raw data (FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[9]

5.2.2. FTIR Spectroscopy (ATR Method)

-

Background Spectrum : Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty crystal. This is crucial to subtract any atmospheric or crystal-related absorbances.

-

Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.[10]

-

Pressure Application : Apply pressure using the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

-

Spectrum Acquisition : Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning : Thoroughly clean the ATR crystal after analysis to prevent cross-contamination.

5.2.3. UV-Visible Spectroscopy

-

Solvent Selection : Choose a UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (e.g., methanol or acetonitrile).

-

Sample Preparation : Prepare a dilute stock solution of the compound with a known concentration.

-

Baseline Correction : Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum. This will correct for any absorbance from the solvent and the cuvette.[11]

-

Sample Measurement : Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorption spectrum over the desired range (e.g., 200-400 nm).[12]

-

Data Analysis : Identify the wavelength(s) of maximum absorbance (λ_max). If quantitative analysis is required, prepare a series of standards to create a calibration curve according to the Beer-Lambert Law.[12]

Section 6: Conclusion and Future Work

This compound is a compound of significant synthetic interest, primarily as the kinetic product of the Friedel-Crafts acylation of 2-methoxynaphthalene. This guide has synthesized the available data on its physical properties, including its chemical identity, solubility, and thermal stability.

Crucially, it has also highlighted a significant gap in the scientific literature regarding experimentally determined values for its melting point, boiling point, and density. By providing detailed, authoritative protocols for the determination of these properties and for comprehensive spectroscopic characterization, this guide empowers researchers to not only work with this compound but also to contribute to a more complete understanding of its fundamental characteristics. The rigorous application of these methods will ensure data quality and advance the collective knowledge base in organic and medicinal chemistry.

References

- [1] A re-examination of the Friedel–Crafts acetylation of 2-methoxynaphthalene. Journal of the Chemical Society C: Organic.

- [13] Determination of Melting Point of An Organic Compound. BYJU'S.

- [8] Determination of Melting Point. Clarion University.

- [12] Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Pharmaceutical and Medicinal Chemistry.

- [7] To determine the melting point of given organic compound. MedPharma.

- [6] Physical Properties of Ketones and Aldehydes. OpenOChem Learn.

- [14] Friedel–Crafts acylation of 2-methoxynaphthalene over zeolite catalysts. ResearchGate.

- [4] 2'-Methoxy-1'-acetonaphthone. PubChem.

- [15] Friedel-Crafts acylation of 2-methoxynaphthalene with acetic anhydride catalyzed by phosphotungstic acid in ionic liquid. Bulgarian Chemical Communications.

- [16] Synthesis of 2-Acetyl-1,4-Dimethoxynaphthalene, A Potential Intermediate for Disubstituted Naphtho[2,3,c]pyran-5,10-dione. ResearchGate.

- [10] Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab, Virginia Tech.

- [9] NMR Spectroscopy. Michigan State University Department of Chemistry.

- [2] 2-acetyl-6-methoxynaphthalene. Organic Syntheses.

- [19] A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- [20] How To Perform UV Vis Spectroscopy? - Chemistry For Everyone. YouTube.

- Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. ACS Omega.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 4. 2'-Methoxy-1'-acetonaphthone | C13H12O2 | CID 458194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. bcc.bas.bg [bcc.bas.bg]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A re-examination of the Friedel–Crafts acetylation of 2-methoxynaphthalene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1-Acetyl-2-methoxynaphthalene: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-2-methoxynaphthalene is an aromatic ketone that serves as a significant intermediate in various branches of organic synthesis.[1] Its chemical architecture, featuring a naphthalene core functionalized with an acetyl and a methoxy group at the 1 and 2 positions respectively, makes it a versatile building block. This guide provides a comprehensive overview of its chemical identity, structural characteristics, physicochemical properties, and a detailed protocol for its regioselective synthesis, tailored for professionals in chemical research and pharmaceutical development.

Chemical Structure and Identification

The unambiguous identification of a chemical entity is paramount in scientific research. This compound is structurally defined by an acetyl group (-COCH₃) at the C1 position and a methoxy group (-OCH₃) at the C2 position of a naphthalene ring system.

IUPAC Name: 1-(2-methoxynaphthalen-1-yl)ethanone[1]

Structural Diagram

Caption: Chemical structure of 1-(2-methoxynaphthalen-1-yl)ethanone.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 5672-94-6 |

| Molecular Formula | C₁₃H₁₂O₂ |

| Molecular Weight | 200.23 g/mol |

| InChI | InChI=1S/C13H12O2/c1-9(14)13-11-6-4-3-5-10(11)7-8-12(13)15-2/h3-8H,1-2H3 |

| InChI Key | WFBBDKXOGOJOKY-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=C(OC)C=CC2=CC=CC=C21 |

| Canonical SMILES | CC(=O)C1=C(C=CC2=CC=CC=C21)OC |

Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid | [Generic knowledge] |

| Calculated LogP | 2.8 | Smolecule[2] |

| Solubility | Soluble in dichloromethane. Limited water solubility. | Smolecule[2] |

| Thermal Stability | Stable under standard ambient conditions (25-100°C). May undergo isomerization at elevated temperatures (100-140°C). | Smolecule[2] |

Synthesis of this compound

The most prevalent method for the synthesis of this compound is the Friedel-Crafts acylation of 2-methoxynaphthalene.[3] This reaction is a classic example of electrophilic aromatic substitution, where the regioselectivity is highly dependent on the reaction conditions, allowing for the preferential formation of either the kinetic or thermodynamic product.

Kinetic vs. Thermodynamic Control in the Acylation of 2-Methoxynaphthalene

The methoxy group at the 2-position of the naphthalene ring is an activating group that directs electrophilic substitution to several positions, primarily the 1- and 6-positions.

-

Kinetic Control: The formation of this compound is kinetically favored, meaning it has a lower activation energy and is formed faster. This is attributed to the higher electron density at the C1 position, making it more susceptible to electrophilic attack. To favor the kinetic product, the reaction is typically carried out at lower temperatures and in a non-polar solvent, such as carbon disulfide.[2][3]

-

Thermodynamic Control: The 2-acetyl-6-methoxynaphthalene isomer is thermodynamically more stable. Its formation is favored under conditions that allow for equilibrium to be reached, which often involves rearrangement of the initially formed 1-acetyl isomer. These conditions typically include higher reaction temperatures and the use of a more polar solvent like nitrobenzene.[3]

Caption: Reaction pathway illustrating the kinetic and thermodynamic control in the Friedel-Crafts acylation of 2-methoxynaphthalene.

Experimental Protocol: Synthesis of this compound (Kinetic Control)

This protocol is adapted from established procedures for Friedel-Crafts acylation, with conditions modified to favor the formation of the 1-acetyl isomer.[2][3]

Materials:

-

2-Methoxynaphthalene

-

Acetyl chloride or Acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon disulfide (CS₂), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Water, deionized

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

-

Ethanol or methanol for recrystallization

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Condenser with a drying tube

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser fitted with a drying tube, add 2-methoxynaphthalene and anhydrous carbon disulfide.

-

Cooling: Cool the flask in an ice bath to a temperature between 0 and 5 °C with continuous stirring.

-

Addition of Lewis Acid: To the cooled solution, add anhydrous aluminum chloride portion-wise, ensuring the temperature remains below 10 °C.

-

Addition of Acylating Agent: Add acetyl chloride (or acetic anhydride) dropwise from the dropping funnel to the stirred suspension over a period of 30-60 minutes. Maintain the temperature of the reaction mixture between 0 and 5 °C throughout the addition.

-

Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This should be done in a fume hood with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as dichloromethane or diethyl ether (2-3 times).

-

Washing: Combine the organic layers and wash successively with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield pure this compound.

Spectroscopic Characterization

Spectroscopic data is essential for the structural confirmation of the synthesized compound.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.91 (d, J = 9.5 Hz, 1 H), 7.82 (d, J = 8.5 Hz, 1 H), 7.79 (d, J = 8.5 Hz, 1 H), 7.52-7.49 (m, 1 H), 7.41-7.36 (m, 1 H), 7.30 (d, J = 9.0 Hz, 1 H), 3.99 (s, 3 H), 2.68 (s, 3 H)[4] |

| Infrared (IR, KBr, cm⁻¹) | 2960, 2934, 1678, 1619, 1478, 1275, 1200[4] |

| Mass Spectrometry (Predicted) | [M+H]⁺: 201.09, [M+Na]⁺: 223.07[1] |

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex organic molecules.[1] Its functional groups, the ketone and the methoxy ether, on a naphthalene scaffold provide multiple reaction sites for further chemical transformations. It has potential applications in the development of novel anti-inflammatory agents and other therapeutic compounds.[1] Furthermore, it is utilized in chemical research to study reaction mechanisms and catalysis.[1]

Conclusion

This technical guide has provided a detailed overview of this compound, encompassing its chemical structure, IUPAC nomenclature, physicochemical properties, and a comprehensive, step-by-step protocol for its synthesis under kinetic control. The provided spectroscopic data serves as a benchmark for the characterization and quality control of this important synthetic intermediate. The understanding and application of the principles of kinetic versus thermodynamic control are crucial for the selective synthesis of this and other substituted naphthalenes, which are of significant interest to the pharmaceutical and chemical industries.

References

- Organic Syntheses. 2-acetyl-6-methoxynaphthalene. [Link]

- PubChem. 2'-Methoxy-1'-acetonaphthone. [Link]

- CONICET. (n.d.).

- ResearchGate. (2015, August). Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta. [Link]

- Organic Syntheses. Working with Hazardous Chemicals. [Link]

- PubChem. 2-Acetyl-6-methoxynaphthalene. [Link]

- ResearchGate. (2007, February). Acetylation of 2-methoxynaphthalene with acetic anhydride over a HBEA zeolite. [Link]

- ResearchGate. (2008, August). Synthesis of 2-Acetyl-1,4-Dimethoxynaphthalene, A Potential Intermediate for Disubstituted Naphtho[2,3,c]pyran-5,10-dione. [Link]

- Bulgarian Chemical Communications. (2014). Friedel-Crafts acylation of 2-methoxynaphthalene with acetic anhydride catalyzed by phosphotungstic acid in ionic liquid. [Link]

- MDPI. (2018, July 17). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

- ResearchGate. (2012, June). 1 H NMR spectra of 1-methoxynaphthalene in the absence (A) and presence (B) of CTAB (7.5 mM, 1:1). [Link]

- SpectraBase. 1-Acetyl-2-methoxynaphthalin - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

A Technical Guide to the Regioselective Synthesis of 1-Acetyl-2-methoxynaphthalene

Abstract

This technical guide provides a comprehensive exploration of the synthesis of 1-acetyl-2-methoxynaphthalene from 2-methoxynaphthalene via the Friedel-Crafts acylation reaction. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the underlying mechanistic principles, offering a detailed experimental protocol, and discussing the critical parameters that govern regioselectivity. The primary challenge in this synthesis—the selective formation of the kinetically favored 1-acetyl isomer over the thermodynamically stable 6-acetyl isomer—is addressed through a discussion of reaction control. This guide explains the causality behind experimental choices, provides a self-validating protocol, and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Synthetic Challenge and Significance

2-Methoxynaphthalene is a crucial building block in organic synthesis, most notably as a precursor to the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[1] The synthesis of Naproxen proceeds through the 2-acetyl-6-methoxynaphthalene intermediate.[1][2] However, the Friedel-Crafts acylation of 2-methoxynaphthalene can yield multiple positional isomers, primarily this compound and 2-acetyl-6-methoxynaphthalene.[1][3]

The methoxy (-OCH₃) substituent is a strong activating group that directs electrophilic substitution to specific positions on the naphthalene ring.[1] This leads to a fundamental challenge in regioselectivity. The formation of this compound is kinetically favored, meaning it forms faster, while the 2-acetyl-6-methoxynaphthalene isomer is thermodynamically more stable.[1] Therefore, achieving high selectivity for the 1-acetyl isomer requires precise control over reaction conditions to favor the kinetic pathway. This guide focuses specifically on the synthesis of this compound, an important isomer and a potential intermediate for various other chemical syntheses.[4]

Theoretical Framework: Mechanism and Regioselectivity

The synthesis of this compound is achieved through a Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions.[1][5] The mechanism involves three primary steps:

-

Generation of the Acylium Ion: The reaction is initiated by the interaction of an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride, with a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[6][7] The Lewis acid coordinates to the halogen of the acyl halide, creating a highly reactive, resonance-stabilized acylium ion (CH₃CO⁺).[8]

-

Electrophilic Attack: The electron-rich π-system of the 2-methoxynaphthalene ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.[1][9]

-

Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acetyl group.[8][10] This step restores the aromatic system and regenerates the Lewis acid catalyst, yielding the final acetylated naphthalene product.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. studymind.co.uk [studymind.co.uk]

- 8. byjus.com [byjus.com]

- 9. researchgate.net [researchgate.net]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

A Deep Dive into the Regioselective Friedel-Crafts Acylation of 2-Methoxynaphthalene for the Synthesis of the 1-Acetyl Isomer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts acylation of 2-methoxynaphthalene stands as a pivotal reaction in synthetic organic chemistry, offering a direct pathway to valuable acetylated naphthalene derivatives. These compounds serve as crucial building blocks in the synthesis of fine chemicals and pharmaceuticals. While the thermodynamically favored 2-acetyl-6-methoxynaphthalene is a key precursor to the widely used non-steroidal anti-inflammatory drug (NSAID) Naproxen, the kinetically favored 1-acetyl-2-methoxynaphthalene is also a significant intermediate in various synthetic endeavors.[1][2] This guide provides a comprehensive exploration of the selective synthesis of the 1-acetyl isomer, delving into the underlying mechanistic principles, offering a detailed experimental protocol, and addressing common challenges to empower researchers in achieving optimal outcomes.

The Mechanistic Battleground: Kinetic vs. Thermodynamic Control

The regioselectivity of the Friedel-Crafts acylation of 2-methoxynaphthalene is a classic example of the delicate interplay between kinetic and thermodynamic control. The methoxy group (-OCH₃) at the C2 position is a potent activating group, directing electrophilic substitution to specific positions on the naphthalene ring. The primary sites of acylation are the C1 and C6 positions, leading to the formation of this compound and 2-acetyl-6-methoxynaphthalene, respectively.[1]

Kinetic Control: This pathway favors the formation of the product that is formed fastest. In the acylation of 2-methoxynaphthalene, the C1 position is electronically more activated, leading to a lower activation energy for the formation of the corresponding sigma complex.[1] Consequently, at lower temperatures and with less polar solvents, the 1-acetyl isomer is the predominant product.[1]

Thermodynamic Control: This pathway leads to the most stable product. The 2-acetyl-6-methoxynaphthalene isomer is thermodynamically more stable due to reduced steric hindrance between the acetyl group and the peri-hydrogen at the C8 position, which is present in the 1-acetyl isomer.[1][3] Higher reaction temperatures, longer reaction times, and the use of polar solvents that can solvate the intermediate complexes allow for the rearrangement of the initially formed 1-acetyl isomer to the more stable 6-acetyl isomer.[1]

The following diagram illustrates the mechanistic pathways:

Caption: Mechanism of Friedel-Crafts Acylation on 2-Methoxynaphthalene.

Experimental Protocol: Synthesis of this compound (Kinetic Control)

This protocol is designed to favor the formation of the 1-acetyl isomer by employing conditions that promote kinetic control. The choice of a non-polar solvent and low reaction temperature are critical to minimize the formation of the thermodynamically favored 6-acetyl isomer.[1]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 2-Methoxynaphthalene | C₁₁H₁₀O | 158.19 | 10.0 g (63.2 mmol) | Ensure high purity. |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 9.3 g (69.5 mmol) | Handle in a moisture-free environment. |

| Acetyl Chloride | CH₃COCl | 78.50 | 5.5 mL (77.8 mmol) | Freshly distilled is recommended. |

| Carbon Disulfide (CS₂) | CS₂ | 76.13 | 150 mL | Dry and of high purity. Highly flammable. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed for work-up | |

| 1M Hydrochloric Acid | HCl | 100 mL | ||

| Saturated Sodium Bicarbonate | NaHCO₃ | 100 mL | ||

| Brine | NaCl(aq) | 100 mL | ||

| Anhydrous Magnesium Sulfate | MgSO₄ | As needed | For drying. |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (9.3 g).

-

Solvent Addition: Add dry carbon disulfide (100 mL) to the flask. Stir the suspension under a nitrogen atmosphere.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Addition of Acetyl Chloride: Add acetyl chloride (5.5 mL) dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature at 0 °C.

-

Formation of the Acylating Complex: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylating complex.

-

Addition of 2-Methoxynaphthalene: Dissolve 2-methoxynaphthalene (10.0 g) in dry carbon disulfide (50 mL) and add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto 150 g of crushed ice. Stir vigorously until all the ice has melted.

-

Work-up: Transfer the mixture to a separatory funnel. Add 50 mL of dichloromethane to aid in separation. Wash the organic layer sequentially with 1M hydrochloric acid (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure this compound.

The following diagram outlines the experimental workflow:

Caption: Experimental Workflow for the Synthesis of this compound.

Troubleshooting and Optimization

| Issue | Potential Cause | Troubleshooting/Optimization Strategy |

| Low Yield | Incomplete reaction. | Increase reaction time at 0 °C. Ensure the purity of reagents, especially the anhydrous nature of AlCl₃. |

| Decomposition of product. | Maintain strict temperature control. Avoid prolonged reaction times. | |

| Formation of 6-acetyl isomer | Reaction temperature too high. | Ensure the temperature is consistently maintained at or below 0 °C. |

| Use of a more polar solvent. | Carbon disulfide is the preferred non-polar solvent. Dichloromethane can be an alternative but may lead to slightly lower selectivity.[4] | |

| Formation of di-acetylated products | Excess acylating agent. | Use a stoichiometric amount or a slight excess of acetyl chloride. |

| Formation of tar-like substances | High reaction temperature or impurities. | Maintain low temperature and use high-purity reagents. |

Conclusion

The selective Friedel-Crafts acylation of 2-methoxynaphthalene to yield the 1-acetyl isomer is a valuable transformation that hinges on a thorough understanding and application of kinetic control principles. By carefully managing reaction parameters, particularly temperature and solvent polarity, researchers can effectively steer the reaction towards the desired product. The protocol and insights provided in this guide serve as a robust foundation for the successful synthesis of this compound, a key intermediate for further chemical exploration and development.

References

- BenchChem. (2025).

- BenchChem. (2025). Identifying side products in the synthesis of 2-acetyl-6-methoxynaphthalene.

- ResearchGate. (n.d.).

- L. Méndez, et al. (2011). 2-Methoxynaphthalene acylation using aluminum or copper salts of tungstophosphoric and tungstosilicic acids as catalysts.

- Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society. [Link]

- BenchChem. (2025). Controlling Regioselectivity in Friedel-Crafts Reactions of 1-Methoxynaphthalene.

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Acetyl-2-methoxynaphthalene

Introduction

1-Acetyl-2-methoxynaphthalene (CAS No. 5672-94-6) is an aromatic ketone and a key synthetic intermediate in organic chemistry.[1][] As a derivative of 2-methoxynaphthalene, its synthesis, often via Friedel-Crafts acylation, can lead to isomeric impurities, most notably 6-acetyl-2-methoxynaphthalene.[3] Therefore, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound, offering field-proven insights into data interpretation and experimental design.

Molecular Structure and Spectroscopic Overview

The structural integrity of this compound is confirmed by a synergistic application of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together, they offer a self-validating system for identification and analysis.

The numbering scheme used for NMR assignments is presented in the diagram below.

Proposed primary fragmentation pathway in EI-MS.

-

Loss of a Methyl Radical: The primary fragmentation is the loss of the methyl radical (•CH₃, 15 Da) from the acetyl group. This results in a highly stable, resonance-stabilized acylium ion at m/z = 185 . This is expected to be the base peak or a very intense peak in the spectrum.

-

Loss of Carbon Monoxide: The acylium ion (m/z = 185) can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da) to form a naphthyl cation at m/z = 157 .

Integrated Spectroscopic Workflow

A robust identification of this compound relies on a logical workflow that integrates the data from all techniques.

Workflow for structural confirmation.

Experimental Methodologies

To ensure data integrity and reproducibility, standardized protocols must be followed.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. Standard spectral width for protons is typically 0-12 ppm.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C. The typical spectral width is 0-220 ppm.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

FT-IR Data Acquisition

-

Method: The Attenuated Total Reflectance (ATR) method is preferred for solid samples due to minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Data Acquisition

-

Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) inlet for sample introduction and purification.

-

GC-MS Method:

-

Inject a dilute solution of the sample (e.g., in dichloromethane) into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the target compound from any impurities.

-

The eluent from the GC is directed into the MS source.

-

-

MS Parameters:

-

Set the ionization energy to the standard 70 eV. [3] * Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-300).

-

The source temperature should be maintained at an appropriate level (e.g., 230 °C) to ensure vaporization without thermal degradation.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing it to known fragmentation rules for aromatic ketones.

Conclusion

The spectroscopic characterization of this compound is a clear-cut process when NMR, IR, and MS are used in concert. The ¹H NMR spectrum confirms the 1,2-substitution pattern through its unique aromatic coupling, the IR spectrum provides definitive evidence of the key aryl ketone functional group, and mass spectrometry confirms the molecular weight and predictable fragmentation. This integrated approach provides a self-validating system, ensuring the unambiguous identification and quality assessment of this important chemical intermediate for researchers and drug development professionals.

References

- The University of Chicago. (n.d.). DESIGN AND DEVELOPMENT OF METAL-ORGANIC FRAMEWORKS FOR SUSTAINABLE CATALYSIS. Knowledge UChicago.

- PubChem. (n.d.). 2'-Methoxy-1'-acetonaphthone.

- PubChem. (n.d.). 1-(2-Hydroxy-1-naphthyl)ethan-1-one.

Sources

A Technical Guide to the Solubility of 1-Acetyl-2-methoxynaphthalene in Organic Solvents

Abstract

1-Acetyl-2-methoxynaphthalene is a key aromatic ketone intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its solubility in organic solvents is a critical physical property that dictates reaction conditions, influences product purity, and governs formulation strategies. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in theoretical principles and practical experimental methodology. It is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's behavior in various solvent systems. While specific quantitative data is sparse in publicly available literature, this guide focuses on providing the foundational knowledge and detailed protocols necessary to determine solubility accurately and efficiently.

Introduction: The Significance of this compound

This compound, with the IUPAC name 1-(2-methoxynaphthalen-1-yl)ethanone, is an aromatic ketone characterized by a naphthalene ring substituted with an acetyl group at the 1-position and a methoxy group at the 2-position.[1] Its molecular structure (Figure 1) imparts a unique combination of polarity and lipophilicity, making its interaction with solvents a complex but crucial area of study.

This compound serves as a significant building block in organic synthesis. For instance, it is an isomer of 2-acetyl-6-methoxynaphthalene, a compound related to the anti-inflammatory drug Naproxen and also known as "Nerolin" in the fragrance industry.[1][2] The selective synthesis and purification of these isomers often depend heavily on the choice of solvent, which can favor the formation of one product over another.[1][3] Therefore, a thorough understanding of the solubility of this compound is paramount for optimizing reaction yields, developing effective purification protocols (e.g., crystallization), and preparing solutions for analytical characterization.

Figure 1: Chemical Structure of this compound

Source: PubChem CID 458194

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a fundamental framework for predicting solubility behavior.[4] The solubility of this compound is governed by its molecular properties and the corresponding properties of the solvent.

-

Molecular Structure: The molecule possesses a large, hydrophobic bicyclic aromatic (naphthalene) system. This suggests poor solubility in highly polar, protic solvents like water.[1]

-

Functional Groups: The presence of a polar carbonyl (ketone) group and a methoxy group introduces dipole-dipole interactions. These groups can interact favorably with polar solvents.

-

Lipophilicity: The calculated LogP value (a measure of lipophilicity) for this compound is 2.8, which indicates moderate lipophilicity and a preference for organic environments over aqueous ones.[1]

Based on these features, we can predict the following solubility trends:

-

High Solubility: Expected in solvents that can engage in dipole-dipole interactions and accommodate the aromatic system, such as chlorinated solvents (e.g., dichloromethane) and some polar aprotic solvents.[1]

-

Moderate Solubility: Expected in polar aprotic solvents like acetone and ethyl acetate, and in alcohols like ethanol and methanol, where the alkyl chains can interact with the naphthalene ring.

-

Low to Insoluble: Expected in highly nonpolar solvents like hexane, which primarily interact through weaker van der Waals forces, and in highly polar protic solvents like water.[1]

The diagram below illustrates the relationship between the molecular features of this compound and its expected affinity for different solvent classes.

Caption: Relationship between molecular features and solvent affinity.

Known Solubility Data

| Solvent Class | Example Solvent | Reported Solubility | Rationale |

| Chlorinated | Dichloromethane | High | Favorable dipole-dipole interactions with the carbonyl group.[1] |

| Aromatic | Toluene | Soluble | Nonpolar nature accommodates the large hydrophobic naphthalene ring.[1] |

| Polar Protic | Water | Very Low / Insoluble | The compound's hydrophobic structure dominates over the polar functional groups.[1] |

This table summarizes available qualitative data. For precise applications, experimental determination is required.

Gold-Standard Protocol: Experimental Determination of Equilibrium Solubility

To generate reliable and accurate solubility data, the shake-flask method is the internationally recognized gold standard.[5][6] This method determines the equilibrium solubility, which is the concentration of a solute in a saturated solution when the system is at thermodynamic equilibrium.[7] The following protocol is a self-validating system designed for accuracy and reproducibility.

Principle

An excess amount of the solid compound (this compound) is added to a specific volume of the test solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the dissolution process to reach equilibrium. After equilibration, the undissolved solid is removed by centrifugation and filtration. The concentration of the dissolved compound in the clear supernatant is then quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[4]

Materials and Reagents

-

Solute: this compound (purity >98%)

-

Solvents: HPLC-grade organic solvents of interest (e.g., ethanol, acetone, ethyl acetate, toluene, hexane, DMSO).

-

Equipment:

-

Analytical balance (4-decimal place)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control[6]

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)[4]

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector (or PDA) and a suitable column (e.g., C18 reversed-phase).[8][9]

-

Step-by-Step Methodology

-

Preparation of Stock Standard (for HPLC Calibration):

-

Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable solvent in which the compound is freely soluble (e.g., acetonitrile or dichloromethane). This creates a ~1 mg/mL stock solution.

-

Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution.

-

Causality Check: A multi-point calibration curve is essential to verify the linearity of the detector response and ensure accurate quantification over a range of concentrations.[8]

-

-

-

Equilibration (Shake-Flask):

-

Add an excess amount of solid this compound to a vial (e.g., 20 mg). The excess solid is crucial to ensure a saturated solution is formed.

-

Add a precise volume of the test solvent (e.g., 2 mL).

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C).

-

Agitate the vials for at least 24-48 hours.

-

Causality Check: A long incubation time (24-48h) is necessary to ensure the system reaches true thermodynamic equilibrium. Shorter times may only yield kinetic solubility, which can be misleading.[10] For robust validation, samples can be taken at multiple time points (e.g., 24h and 48h) to confirm the concentration is no longer changing.[7]

-

-

-

Sample Processing:

-

After incubation, allow the vials to stand undisturbed for at least 1 hour in the temperature-controlled environment to let the excess solid settle.

-

Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial.

-

Causality Check: Filtration is a critical step to remove any microscopic, undissolved particles that could otherwise lead to an overestimation of solubility.[4] The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

-

-

HPLC Quantification:

-

Develop a suitable HPLC method. For a naphthalene derivative, a reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is a common starting point.[8][11] Detection can be performed at a UV maximum (e.g., ~285 nm).[11]

-

Inject the prepared calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) > 0.995.

-

Inject the filtered sample solutions (potentially after appropriate dilution to fall within the calibration range).

-

Determine the concentration of the compound in the sample by interpolating its peak area from the calibration curve.

-

-

Data Calculation and Reporting:

-

Calculate the solubility using the determined concentration and accounting for any dilution factors.

-

Report the final solubility in standard units (e.g., mg/mL or mol/L) along with the specific solvent and temperature (e.g., "The solubility of this compound in ethanol at 25 °C was determined to be X mg/mL").

-

The experiment should be performed in triplicate to assess reproducibility.[5]

-

Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

Conclusion and Recommendations

Understanding the solubility of this compound is essential for its effective use in scientific research and development. While published quantitative data is limited, the theoretical principles outlined in this guide provide a strong basis for solvent selection. For any application requiring precise concentration control, experimental determination is non-negotiable.

The detailed shake-flask protocol provided herein represents a robust, self-validating methodology for obtaining accurate equilibrium solubility data. By coupling this gold-standard technique with a validated HPLC quantification method, researchers can confidently generate the data needed to optimize synthetic procedures, develop purification strategies, and advance their research objectives. It is recommended that this protocol be adopted as the standard procedure for any in-house solubility assessments of this compound.

References

- International Council for Harmonisation (ICH). (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers.

- Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons. (Note: URL not available, referencing the book title and publisher).

- Ferreira, O., & Pinho, S. P. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(4), 1299–1301.

- Defence Technical Information Center (DTIC). (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.

- World Health Organization (WHO). (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations, fortieth report.

- SlideShare. (n.d.). solubility experimental methods.pptx.

- Sajkowski, L., Seward, T. M., & Mountain, B. W. (2023). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. MethodsX, 11, 102244.

- SemOpenAlex. (n.d.). HPLC Separation of Genotoxic Derivatives of Naphthalene.

- ResearchGate. (2006). Identification and quantification of polar naphthalene derivatives in contaminated groundwater of a former gas plant site by liquid chromatography-electrospray ionization tandem mass spectrometry.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- National Institutes of Health (NIH). (2012). Determination of aqueous solubility by heating and equilibration: A technical note.

- CAS Common Chemistry. (n.d.). 2-Acetyl-6-methoxynaphthalene.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77506, 2-Acetyl-6-methoxynaphthalene.

- Organic Syntheses. (n.d.). 2-acetyl-6-methoxynaphthalene.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 458194, 2'-Methoxy-1'-acetonaphthone.

- Wikipedia. (n.d.). 2-Methoxynaphthalene.

Sources

- 1. Buy this compound | 5672-94-6 [smolecule.com]

- 2. 2-Acetyl-6-methoxynaphthalene | C13H12O2 | CID 77506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. database.ich.org [database.ich.org]

- 6. who.int [who.int]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. enamine.net [enamine.net]

- 11. metaphactory [semopenalex.org]

CAS number and molecular weight of 1-Acetyl-2-methoxynaphthalene.

An In-Depth Technical Guide to 1-Acetyl-2-methoxynaphthalene: Synthesis, Properties, and Applications

Introduction

This compound is an aromatic ketone that serves as a significant intermediate in organic synthesis. While structurally similar to compounds used in the fragrance industry, its primary importance in the pharmaceutical and research sectors lies in its role as the kinetically favored product in the Friedel-Crafts acylation of 2-methoxynaphthalene.[1][2] Understanding the synthesis and reactivity of this molecule is crucial for controlling the regioselectivity of acylation on the naphthalene ring, a key step in the synthesis of valuable pharmaceutical compounds, most notably the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[1][3] This guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, mechanistic considerations, and applications relevant to professionals in drug development and chemical research.

Core Properties of this compound

A summary of the fundamental chemical and physical properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 5672-94-6 | [4][5] |

| Molecular Formula | C₁₃H₁₂O₂ | [4][5] |

| Molecular Weight | 200.23 g/mol | [4][5] |

| IUPAC Name | 1-(2-methoxynaphthalen-1-yl)ethanone | [4][5] |

| Synonyms | 2'-Methoxy-1'-acetonaphthone | [5] |

| LogP | 2.8 | [4] |

| Solubility | High solubility in dichloromethane; limited water solubility. | [4] |

| Physical Form | Solid/Powder | [6][7] |

Synthesis via Friedel-Crafts Acylation: A Study in Regioselectivity

The most common and extensively studied method for synthesizing this compound is the Friedel-Crafts acylation of 2-methoxynaphthalene.[1][8] This reaction is a classic example of electrophilic aromatic substitution, where the choice of reaction conditions critically dictates the position of the acetyl group on the naphthalene ring.

Mechanism and Rationale

The reaction proceeds through the generation of a highly reactive acylium ion from an acylating agent (typically acetic anhydride or acetyl chloride) and a Lewis acid catalyst (like AlCl₃) or a solid acid catalyst (like a zeolite).[1][9] The electron-rich 2-methoxynaphthalene ring is then attacked by this electrophile. The methoxy group (-OCH₃) is a strong activating group, directing substitution to specific positions.

The key challenge and area of scientific interest is controlling the regioselectivity between the kinetically favored this compound and the thermodynamically more stable 2-acetyl-6-methoxynaphthalene.[1][2]

-

Kinetic Control : Formation of this compound is faster due to the higher electron density at the C1 position. These conditions typically involve lower temperatures and less polar solvents (e.g., carbon disulfide or toluene), which favor the formation of the kinetic product.[1][2]

-

Thermodynamic Control : The 6-acetyl isomer is sterically less hindered and therefore more stable. Its formation is favored at higher temperatures, which provides the energy needed to overcome the higher activation barrier and allows for the rearrangement of the initially formed 1-acetyl isomer.[2][10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy this compound | 5672-94-6 [smolecule.com]

- 5. 2'-Methoxy-1'-acetonaphthone | C13H12O2 | CID 458194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Acetyl-6-methoxynaphthalene | 3900-45-6 [chemicalbook.com]

- 7. 2-Acetyl-6-methoxynaphthalene, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bcc.bas.bg [bcc.bas.bg]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Acetyl-2-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Preamble: Understanding the Criticality of Thermal Stability

In the realm of pharmaceutical development and fine chemical synthesis, the thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is not merely a data point; it is a cornerstone of safety, efficacy, and quality. For a molecule such as 1-Acetyl-2-methoxynaphthalene, a substituted naphthalene derivative with potential applications in organic synthesis and medicinal chemistry, a thorough understanding of its behavior under thermal stress is paramount. This guide provides a comprehensive technical overview of the thermal stability and decomposition pathways of this compound. As a senior application scientist, the following sections are structured to offer not just data, but a logical framework for analysis, grounded in established scientific principles and validated methodologies.

Molecular Profile and Anticipated Thermal Behavior

This compound is an aromatic ketone. The acetyl and methoxy functional groups on the naphthalene core are the primary determinants of its reactivity and, by extension, its thermal stability. The electron-donating nature of the methoxy group and the electron-withdrawing character of the acetyl group create a nuanced electronic environment that influences bond strengths and potential decomposition pathways.

Based on the chemistry of related aromatic ketones and methoxy-substituted naphthalenes, we can anticipate a multi-stage thermal decomposition profile. At moderate temperatures, isomerization is a likely event, while at higher temperatures, more energetic processes such as deacylation and ultimately, fragmentation of the naphthalene ring system, are expected to occur.

Analytical Methodologies for Assessing Thermal Stability

A robust evaluation of thermal stability requires a multi-faceted analytical approach. The following techniques provide complementary information to build a complete profile of the material's behavior under thermal stress.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a fundamental technique for determining the onset of decomposition and quantifying mass loss associated with different degradation steps.

Experimental Protocol: A standard TGA protocol for a solid organic compound like this compound would adhere to principles outlined in ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry".

-

Sample Preparation: A small, representative sample (typically 5-10 mg) is accurately weighed into an inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated at a linear rate, typically 10 °C/min, from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).

-

Data Acquisition: The sample mass, temperature, and time are continuously recorded. The resulting data is plotted as percent mass loss versus temperature. The first derivative of this curve (DTG) is often plotted to highlight the temperatures of maximum mass loss rates.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is highly sensitive to thermal events such as melting, crystallization, and decomposition, providing quantitative data on the enthalpy changes associated with these processes. The ASTM E537 standard provides a framework for assessing the thermal stability of chemicals using DSC.[1]

Experimental Protocol:

-

Sample Preparation: A small amount of sample (typically 2-5 mg) is accurately weighed into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate of 10 °C/min. The temperature range should encompass any expected thermal events.

-

Data Acquisition: The differential heat flow between the sample and reference is recorded as a function of temperature. Endothermic events (e.g., melting) result in a positive heat flow, while exothermic events (e.g., decomposition) result in a negative heat flow.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Principle: Py-GC/MS is a powerful technique for identifying the decomposition products of a material. The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol:

-

Sample Preparation: A very small amount of the sample (micrograms to low milligrams) is placed in a pyrolysis tube or on a filament.

-

Pyrolysis: The sample is rapidly heated to a predetermined temperature (e.g., 300 °C, 500 °C, 700 °C) for a short period.

-

GC Separation: The volatile pyrolysis products are swept into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

MS Detection: The separated components are introduced into a mass spectrometer, which provides a mass spectrum for each component, allowing for their identification.

Predicted Thermal Decomposition Profile of this compound

Based on the known chemistry of related compounds, a multi-stage decomposition profile for this compound can be predicted. The following table summarizes the expected thermal events and their corresponding temperature ranges. It is crucial to note that these are predictive values and should be confirmed by experimental data.

| Temperature Range (°C) | Expected Thermal Event | Primary Decomposition Pathway | Analytical Signature |

| Ambient - 150 | Stable | No significant decomposition | No mass loss in TGA; stable baseline in DSC |

| 150 - 250 | Isomerization | Intramolecular rearrangement | No mass loss in TGA; potential endo/exothermic event in DSC |

| 250 - 400 | Deacylation | Cleavage of the acetyl group | Significant mass loss in TGA; exothermic event in DSC |

| > 400 | Ring Fragmentation | Pyrolysis of the naphthalene core | Further mass loss in TGA; complex exothermic events in DSC |

Isomerization (ca. 150 - 250 °C)

In the initial stages of thermal stress, this compound is likely to undergo isomerization to a more thermodynamically stable isomer. This is a common phenomenon in substituted naphthalenes. The reaction is driven by the migration of the acetyl group to a different position on the naphthalene ring. This process would not result in a mass loss and would be observed as a subtle endothermic or exothermic event in the DSC thermogram.

Deacylation (ca. 250 - 400 °C)

As the temperature increases, the C-C bond between the acetyl group and the naphthalene ring will become susceptible to cleavage. This deacylation process will result in the formation of 2-methoxynaphthalene and a volatile acetyl fragment (which may further decompose). This event will be characterized by a significant mass loss in the TGA curve and a corresponding exothermic peak in the DSC thermogram. The activation energy for this type of deacylation of aromatic ketones is a key parameter that can be determined from kinetic analysis of TGA data collected at multiple heating rates.

High-Temperature Pyrolysis (> 400 °C)

At temperatures exceeding 400 °C, the 2-methoxynaphthalene intermediate and any remaining parent compound will undergo pyrolysis. This involves the fragmentation of the aromatic ring system through complex radical-mediated mechanisms. The products of this high-temperature decomposition are expected to be a mixture of smaller aromatic and aliphatic hydrocarbons, as well as carbonaceous residue. Py-GC/MS analysis at various pyrolysis temperatures would be instrumental in elucidating the specific fragmentation pathways. Studies on the pyrolysis of naphthalene and its derivatives suggest that at high temperatures, the formation of benzene and other smaller aromatic compounds is a common outcome.[2]

Regulatory Context and Importance in Drug Development

The thermal stability of a drug substance is a critical quality attribute that is scrutinized by regulatory agencies worldwide. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines, such as ICH Q1A(R2), that outline the requirements for stability testing of new drug substances.[3][4] These guidelines mandate the assessment of thermal stability to establish a retest period for the drug substance and to recommend appropriate storage conditions. A thorough understanding of the decomposition pathways is also essential for identifying potential degradants, which must be monitored and controlled to ensure the safety and efficacy of the final drug product.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and evaluating the thermal stability of this compound. While the predicted decomposition profile is based on sound chemical principles and data from related compounds, it is imperative that these predictions are confirmed through rigorous experimental analysis. The detailed protocols for TGA, DSC, and Py-GC/MS provided herein offer a clear roadmap for researchers to generate the necessary data to fully characterize the thermal properties of this and other novel chemical entities. Future work should focus on obtaining precise kinetic parameters for the decomposition reactions and a complete identification of all degradation products under various thermal stress conditions. This knowledge is not only of academic interest but is a fundamental requirement for the safe and effective application of this compound in any research or development setting.

References

- ASTM E537, Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2012, www.astm.org

- ICH Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003.

- Wang, D., Violi, A., Kim, D. H., & Mullholland, J. A. (2006). Formation of naphthalene, indene, and benzene from cyclopentadiene pyrolysis: a DFT study. The journal of physical chemistry. A, 110(14), 4719–4725. [Link]

- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

Sources

A Technical Guide to the Synthesis and Regioselective Control of Acetyl-2-Methoxynaphthalene Isomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary